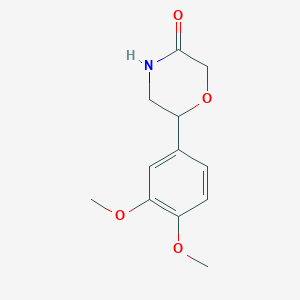

2-(3,4-Dimethoxyphenyl)morpholin-5-one

Description

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

6-(3,4-dimethoxyphenyl)morpholin-3-one |

InChI |

InChI=1S/C12H15NO4/c1-15-9-4-3-8(5-10(9)16-2)11-6-13-12(14)7-17-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) |

InChI Key |

KJEKJMCYWRWOTB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)CO2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

The 3,4-dimethoxyphenyl group appears in diverse heterocyclic systems, each conferring distinct physicochemical and biological properties:

Thiazolidinone Derivatives

- KM-1146 (2-(3,4-Dimethoxyphenyl)-5-methyl-thiazolidine-4-one): Core Structure: Thiazolidinone (5-membered ring with sulfur and nitrogen). Activity: Demonstrates potent anti-ulcer and cytoprotective effects in rat models, outperforming cimetidine against ethanol- and NaOH-induced necrosis at non-antisecretory doses . Key Difference: The sulfur atom in thiazolidinone may enhance radical scavenging or mucosal protection compared to oxygen-rich morpholinones.

Triazole Derivatives

- 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids: Core Structure: 1,2,4-Triazole (5-membered ring with three nitrogen atoms). Activity: Predicted low acute toxicity via computational models (GUSAR-online), suggesting favorable safety profiles.

Benzamide Derivatives

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Core Structure: Benzamide (linear amide linkage). Synthesis: Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

Pharmacological Activities

Anti-Ulcer Efficacy

- KM-1146: Effective against necrotizing agents (e.g., ethanol, NaOH) at 20–40 mg/kg doses in rats, acting via cytoprotection rather than acid suppression .

Toxicity Predictions

- Triazole Derivatives : Computational models predict low acute toxicity (LD₅₀ > 2,000 mg/kg), suggesting safer profiles than many heterocycles .

- Thiazolidinones: KM-1146’s efficacy at low doses implies manageable toxicity, though metabolic stability data are lacking.

Physical and Chemical Properties

Q & A

Basic: What are common synthetic routes for 2-(3,4-Dimethoxyphenyl)morpholin-5-one?

Methodological Answer:

Synthesis typically involves cyclization reactions of appropriately substituted precursors. For morpholinone derivatives, a common approach is the condensation of 3,4-dimethoxyphenylacetic acid derivatives with amino alcohols, followed by intramolecular cyclization under acidic or basic conditions. Key steps include protecting reactive groups (e.g., methoxy) and optimizing reaction time/temperature to avoid side reactions like over-oxidation. Reference scalable protocols for morpholinone derivatives in industrial patents, such as eco-friendly methods using catalytic reagents .

Basic: How is the compound characterized to confirm its structure?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- NMR (1H, 13C, DEPT) to assign methoxy groups, morpholine ring protons, and aromatic signals.

- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ or [M+Na]+).

- X-ray crystallography for unambiguous stereochemical assignment, as demonstrated in studies resolving threo/erythro diastereomers of dimethoxyphenyl derivatives .

- IR spectroscopy to confirm carbonyl (C=O) and ether (C-O-C) functional groups.

Advanced: How can synthetic yields be improved while minimizing impurities?

Methodological Answer:

Optimize reaction parameters:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of dimethoxyphenyl intermediates.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like dimerization.

- Purification : Employ preparative HPLC or column chromatography with gradient elution to separate morpholinone products from unreacted precursors or regioisomers. Monitor impurities via LC-MS, referencing pharmacopeial guidelines for threshold limits (e.g., ≤0.1% for individual unspecified impurities) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Contradictions often arise from:

- Rotamers or tautomers : Use variable-temperature NMR to observe dynamic equilibria.

- Stereochemical ambiguity : Compare experimental NMR data with computational predictions (DFT calculations) or obtain single-crystal X-ray structures .

- Impurity interference : Perform high-resolution LC-MS to identify co-eluting contaminants (e.g., methylated byproducts) and adjust synthetic conditions accordingly .

Basic: What analytical methods ensure purity for pharmacological studies?

Methodological Answer:

- HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients; monitor at 254 nm (aromatic absorption).

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) to verify homogeneity.

- Elemental analysis : Confirm C, H, N, O content within ±0.4% of theoretical values.

- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to prevent hydrolysis of the morpholinone ring .

Advanced: What strategies are used to study the compound’s reactivity in mechanistic pathways?

Methodological Answer:

- Isotopic labeling : Introduce deuterium at the morpholinone carbonyl to track hydrolysis kinetics via LC-MS.

- Kinetic profiling : Monitor reaction intermediates under varying pH/temperature using stopped-flow spectroscopy.

- Computational modeling : Employ density functional theory (DFT) to predict nucleophilic attack sites on the dimethoxyphenyl ring .

Basic: How to assess the compound’s stability under storage and experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions.

- Stability-indicating assays : Use HPLC to quantify degradation products (e.g., demethylated derivatives or ring-opened amines).

- Lyophilization : For long-term storage, lyophilize in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How to address stereochemical challenges in enantioselective synthesis?

Methodological Answer:

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during cyclization.

- Asymmetric catalysis : Use chiral Ru or Rh catalysts for hydrogenation of prochiral intermediates.

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Basic: What are the compound’s potential applications in medicinal chemistry?

Methodological Answer:

The morpholinone core and dimethoxyphenyl moiety suggest utility as:

- GPCR modulators : Screen for activity against adrenergic or dopaminergic receptors via radioligand binding assays.

- Kinase inhibitors : Test in vitro against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization.

- Prodrug candidates : Functionalize the morpholinone oxygen for improved bioavailability .

Advanced: How to validate synthetic intermediates in multi-step routes?

Methodological Answer:

- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time.

- Isolation and characterization : For unstable intermediates, employ low-temperature quenching and rapid purification (e.g., flash chromatography).

- Cross-validation : Compare NMR data of intermediates with published analogs, such as benzodiazepine or oxazolidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.